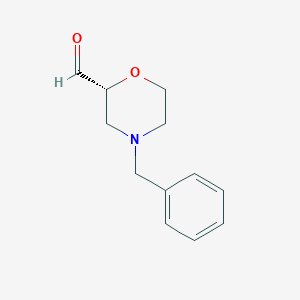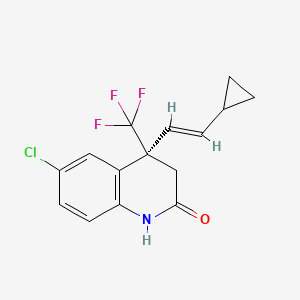
(R,E)-6-Chloro-4-(2-cyclopropylvinyl)-4-trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,E)-6-Chloro-4-(2-cyclopropylvinyl)-4-trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinolinone family. This compound is characterized by its unique structure, which includes a chloro, cyclopropylvinyl, and trifluoromethyl group attached to a dihydroquinolinone core. The compound’s distinct chemical structure imparts specific properties that make it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-6-Chloro-4-(2-cyclopropylvinyl)-4-trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the quinolinone core, followed by the introduction of the chloro, cyclopropylvinyl, and trifluoromethyl groups. Common synthetic routes include:
Cyclization Reactions: Formation of the quinolinone core through cyclization of appropriate precursors.
Halogenation: Introduction of the chloro group using reagents like thionyl chloride or phosphorus pentachloride.
Vinylation: Addition of the cyclopropylvinyl group through palladium-catalyzed coupling reactions.
Trifluoromethylation: Incorporation of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(R,E)-6-Chloro-4-(2-cyclopropylvinyl)-4-trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: Conversion to quinolinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the quinolinone core to tetrahydroquinoline using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the chloro group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinolinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Amino or thio-substituted quinolinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, (R,E)-6-Chloro-4-(2-cyclopropylvinyl)-4-trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of the trifluoromethyl group often enhances the bioavailability and metabolic stability of drug candidates.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of (R,E)-6-Chloro-4-(2-cyclopropylvinyl)-4-trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-(2-cyclopropylvinyl)-4-trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one: Lacks the (R,E) configuration.
4-(2-Cyclopropylvinyl)-4-trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one: Lacks the chloro group.
6-Chloro-4-trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one: Lacks the cyclopropylvinyl group.
Uniqueness
The uniqueness of (R,E)-6-Chloro-4-(2-cyclopropylvinyl)-4-trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one lies in its specific configuration and the presence of all three functional groups (chloro, cyclopropylvinyl, and trifluoromethyl). This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H13ClF3NO |
|---|---|
Molecular Weight |
315.72 g/mol |
IUPAC Name |
(4R)-6-chloro-4-[(E)-2-cyclopropylethenyl]-4-(trifluoromethyl)-1,3-dihydroquinolin-2-one |
InChI |
InChI=1S/C15H13ClF3NO/c16-10-3-4-12-11(7-10)14(15(17,18)19,8-13(21)20-12)6-5-9-1-2-9/h3-7,9H,1-2,8H2,(H,20,21)/b6-5+/t14-/m0/s1 |
InChI Key |
DCWCOBPGBZNXDS-GJBLVYBDSA-N |
Isomeric SMILES |
C1CC1/C=C/[C@@]2(CC(=O)NC3=C2C=C(C=C3)Cl)C(F)(F)F |
Canonical SMILES |
C1CC1C=CC2(CC(=O)NC3=C2C=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-acetyl-N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide](/img/structure/B13854523.png)

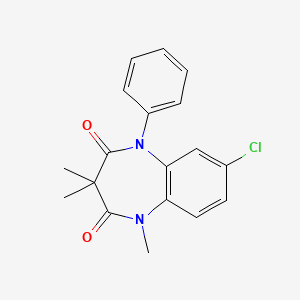
![(2R,5S,6R)-6-[[(2S)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13854541.png)
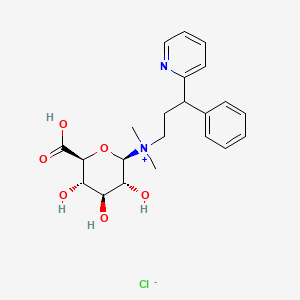
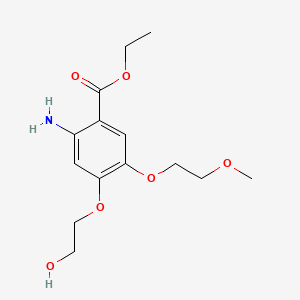
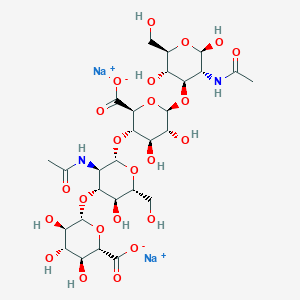
![(Z)-Methyl 3-Amino-2-cyano-5-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-5-oxopent-2-enoate](/img/structure/B13854578.png)
![3-Methyl-6-nitroimidazo[4,5-b]pyridine](/img/structure/B13854586.png)
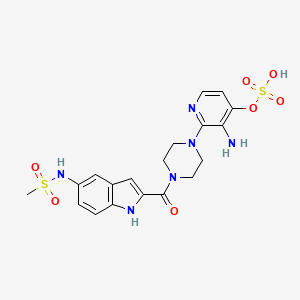
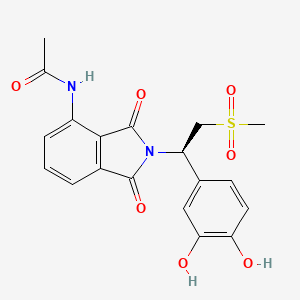
![2-methyl-3-[(2Z,6Z,10Z,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenyl]naphthalene-1,4-dione](/img/structure/B13854600.png)
![4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-octanoyloxyethoxy)phenyl]benzoic acid](/img/structure/B13854602.png)
